molecular formula C18H16N2O4 B4011101 4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid

4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid

Cat. No.: B4011101
M. Wt: 324.3 g/mol
InChI Key: NWHJOLAJQKIVMA-UHFFFAOYSA-N
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Description

4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multiple steps. One common method starts with the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction conditions often include the use of a microflow system to optimize the reaction kinetics, resulting in high yields within a short reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. These methods are particularly useful for producing large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like thionyl chloride. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[3-(4-methylanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-2-6-13(7-3-11)19-15-10-16(21)20(17(15)22)14-8-4-12(5-9-14)18(23)24/h2-9,15,19H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHJOLAJQKIVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 2
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4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 3
4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 4
4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 5
4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Reactant of Route 6
4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid

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